Methyl 6-chloro-3-ethoxy-2-fluorobenzoate

Catalog No.
S14589867
CAS No.
M.F
C10H10ClFO3
M. Wt
232.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-chloro-3-ethoxy-2-fluorobenzoate

Product Name

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate

IUPAC Name

methyl 6-chloro-3-ethoxy-2-fluorobenzoate

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

InChI

InChI=1S/C10H10ClFO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

IXKUFRXQJBTQBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)C(=O)OC)F

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is an organic compound characterized by its unique combination of halogen and ethoxy functional groups. With the molecular formula C10H10ClFO2C_10H_{10}ClFO_2 and a molecular weight of approximately 220.64 g/mol, this compound features a benzoate structure where the methyl ester group is attached to a benzene ring substituted with chlorine and fluorine atoms, as well as an ethoxy group. The presence of these substituents can significantly influence the chemical reactivity and biological activity of the compound.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Reduction: The compound may undergo reduction reactions to remove halogen substituents or convert the ester group into alcohols.
  • Oxidation: The ethoxy group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reagents commonly used in these reactions include sodium azide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation.

Research indicates that methyl 6-chloro-3-ethoxy-2-fluorobenzoate exhibits potential biological activities. Its halogenated structure may enhance its interaction with biological targets, making it a candidate for studies in antimicrobial and anticancer properties. The specific mechanisms by which this compound exerts its biological effects are still under investigation, but it is believed to interact with various proteins and enzymes, potentially inhibiting their activity.

The synthesis of methyl 6-chloro-3-ethoxy-2-fluorobenzoate typically involves multiple steps:

  • Starting Material Preparation: The synthesis often begins with 3-ethoxy-2-fluorobenzoic acid.
  • Chlorination: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position of the benzene ring.
  • Esterification: The resultant acid is then esterified with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the methyl ester.

This method can be scaled up for industrial production, utilizing continuous flow reactors for improved efficiency and yield.

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is studied for its potential use in drug development due to its biological activity.
  • Material Science: It can be utilized in the formulation of specialty chemicals and materials.

Studies on the interactions of methyl 6-chloro-3-ethoxy-2-fluorobenzoate with biological targets are ongoing. Preliminary findings suggest that its halogen substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This property is crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with methyl 6-chloro-3-ethoxy-2-fluorobenzoate, each exhibiting unique characteristics:

Compound NameKey Features
Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoateContains bromine instead of chlorine; different reactivity
Methyl 4-chloro-3-methoxybenzoateLacks fluorine; different functional properties
Methyl 6-bromo-3-fluoro-2-methoxybenzoateContains bromine; affects biological activity
Methyl 3-chloro-4-fluorobenzoateDifferent substitution pattern; distinct chemical behavior

Uniqueness

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is unique due to its specific combination of chlorine and fluorine atoms along with an ethoxy group. This combination enhances its reactivity compared to similar compounds, making it a valuable candidate for further research in both synthetic chemistry and biological applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

232.0302500 g/mol

Monoisotopic Mass

232.0302500 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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